molecular formula C8H5F2N B1589105 2,4-Difluoro-3-methylbenzonitrile CAS No. 847502-87-8

2,4-Difluoro-3-methylbenzonitrile

Cat. No. B1589105
M. Wt: 153.13 g/mol
InChI Key: GNNHZCHETSTMOG-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylbenzonitrile is a chemical compound with the molecular formula C8H5F2N . It is also known by other names such as 3-Cyano-2,6-difluorotoluene .


Synthesis Analysis

2,4-Difluoro-3-methylbenzonitrile has a wide range of applications, making it a versatile and valuable chemical compound. One of its primary uses is in the synthesis of pharmaceutical intermediates .


Molecular Structure Analysis

The molecular weight of 2,4-Difluoro-3-methylbenzonitrile is 153.13 . The InChI code for this compound is 1S/C8H5F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3 .


Physical And Chemical Properties Analysis

2,4-Difluoro-3-methylbenzonitrile is a solid at room temperature . It has a boiling point of 42-45°C .

Scientific Research Applications

Polymer Solar Cells

  • Application : Enhancing Power Conversion Efficiencies
  • Insight : A study by Seonju Jeong et al. (2011) found that adding a perfluorinated compound to polymer solar cells improved their power conversion efficiency due to enhanced short circuit current and fill factor.
  • Application : Synthesis of Radiofluorinated Compounds
  • Insight : Research by Zlatopolskiy et al. (2012) demonstrated that fluorobenzonitrile oxides can rapidly react with alkenes and alkynes, making them suitable for preparing low-molecular-weight radiopharmaceuticals.
  • Application : Development of Novel Polymers
  • Insight : Kimura et al. (2001) reported the synthesis of novel fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile, highlighting their excellent solubilities and high thermal stability (Kimura et al., 2001).
  • Application : Investigating Fluorobenzonitriles
  • Insight : A study by Kamaee et al. (2015) used Fourier transform microwave spectroscopy to investigate the rotational spectra of fluorinated benzonitriles, including 2,4-difluorobenzonitrile.
  • Application : Intermediate for Herbicides
  • Insight : Cheng Zhi-ming (2006) described the synthesis of 3,4-difluorobenzonitrile, an important intermediate for selective herbicides (Cheng Zhi-ming, 2006).
  • Application : Studying Nucleophilic Attack by Enolate Anions
  • Insight : Guedira and Beugelmans (1992) explored the behavior of ketone enolate anions in substitutions on fluorobenzonitrile substrates, providing insights into the mechanisms of such reactions (Guedira & Beugelmans, 1992).
  • Application : Studying Thermochemical Properties
  • Insight : Research by Zaitseva et al. (2015) focused on the gas-phase enthalpies of formation of methylbenzonitriles, providing important data for thermochemical studies.
  • Application : Synthesis of Fluorinated Compounds
  • Insight : Studies by Suzuki and Kimura (1991) have shown methods to synthesize 3,4-difluorobenzonitrile and other monofluorobenzonitriles, expanding the scope of synthetic organic chemistry.
  • Application : Understanding Charge Transfer and Conversion
  • Insight : Galievsky et al. (2005) conducted a study on the ultrafast intramolecular charge transfer with tetrafluoro-aminobenzonitriles, important for understanding optoelectronic processes (Galievsky et al., 2005).
  • Application : Analyzing Structural and Electronic PropertiesThese studies highlight the versatility of 2,4-Difluoro-3-methylbenzonitrile in scientific research, spanning from material science to pharmaceutical applications. Each research paper offers a unique perspective on the potential uses and characteristics of this compound.
  • Insight : Ribeiro da Silva et al. (2012) provided an energetic and structural study of fluorobenzonitriles, which is crucial for understanding their electronic properties (Ribeiro da Silva et al., 2012).

Safety And Hazards

2,4-Difluoro-3-methylbenzonitrile is classified as dangerous. It is harmful if swallowed or if inhaled, toxic in contact with skin, causes skin irritation, and causes serious eye irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

As for future directions, 2,4-Difluoro-3-methylbenzonitrile is primarily used in the synthesis of pharmaceutical intermediates . Its future use may continue to be in this area, but specific future directions would depend on ongoing research and development in the field of pharmaceuticals.

properties

IUPAC Name

2,4-difluoro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNHZCHETSTMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462910
Record name 2,4-Difluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-3-methylbenzonitrile

CAS RN

847502-87-8
Record name 2,4-Difluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 847502-87-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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